molecular formula C15H11NO2S B7876142 11-Methyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid

11-Methyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid

Cat. No.: B7876142
M. Wt: 269.3 g/mol
InChI Key: PPSSUJXJRZZNFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-Methyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid is a research compound with the molecular formula C15H11NO2S and a molecular weight of 269.3 g/mol. This compound is primarily used in scientific research and is not intended for human or veterinary use. It is known for its high purity, typically around 95%, making it suitable for various research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Methyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid can be achieved through a “one-pot” CuCl2-mediated condensation and C–S bond coupling reaction . This method involves the use of 2-iodobenzaldehydes or 2-iodoacetophenones with 2-aminobenzenethiols or 2,2′-disulfanediyldianilines, utilizing N,N′-dimethylethane-1,2-diamine (DMEDA) as a ligand and reductant . The reactions are compatible with a range of substrates and yield the corresponding products in moderate to excellent yields .

Industrial Production Methods

. These methods ensure efficient synthesis and can be adapted for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

11-Methyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the compound’s functional groups.

    Substitution: Substitution reactions, particularly involving the aromatic rings, are common.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) are often used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

11-Methyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of pharmaceuticals.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of 11-Methyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is known to interact with various enzymes and receptors, influencing biochemical pathways and cellular processes . Further research is needed to fully understand its molecular targets and pathways involved.

Comparison with Similar Compounds

11-Methyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid can be compared with other dibenzothiazepine derivatives, such as:

    Clotiapine: Known for its anti-hallucination and anti-delusion properties.

    Quetiapine fumarate: Effective for treating schizophrenia and associated emotional symptoms.

    6-Sulfamoyl-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid: A structural analogue with high medicinal potential.

Properties

IUPAC Name

6-methylbenzo[b][1,4]benzothiazepine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2S/c1-9-11-4-2-3-5-13(11)19-14-7-6-10(15(17)18)8-12(14)16-9/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPSSUJXJRZZNFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2)C(=O)O)SC3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.